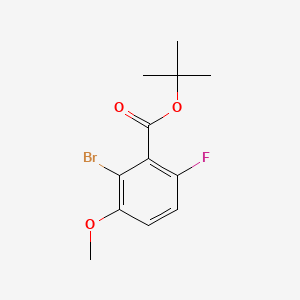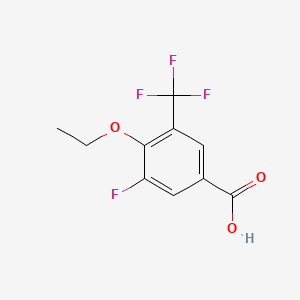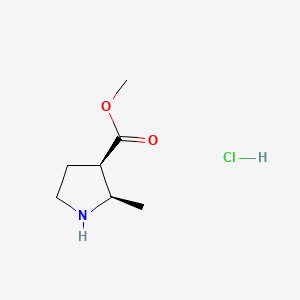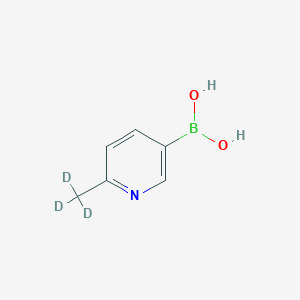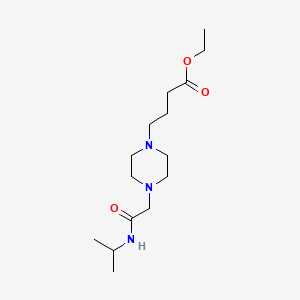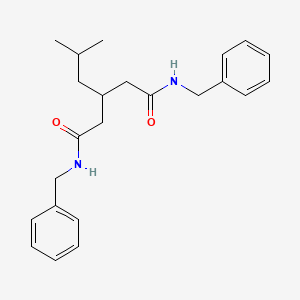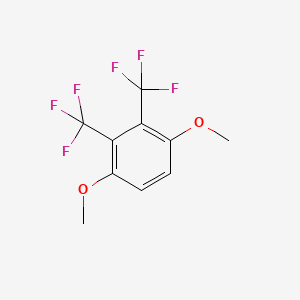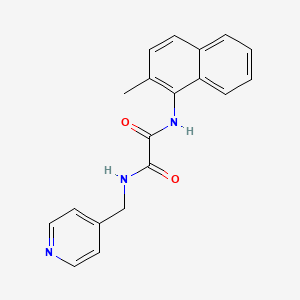
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methyl group at the 2-position and an oxalamide linkage connecting it to a pyridine ring substituted at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes nitration to form 2-methyl-1-nitronaphthalene. This intermediate is then reduced to 2-methyl-1-aminonaphthalene.
Formation of the Pyridine Derivative: Pyridine-4-carboxaldehyde is reacted with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield pyridin-4-ylmethylamine.
Coupling Reaction: The final step involves the coupling of 2-methyl-1-aminonaphthalene with pyridin-4-ylmethylamine using oxalyl chloride to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide linkage to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-2-ylmethyl)oxalamide
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern and oxalamide linkage, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H17N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N'-(2-methylnaphthalen-1-yl)-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-7-15-4-2-3-5-16(15)17(13)22-19(24)18(23)21-12-14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
YBWYGXVBNVDGII-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


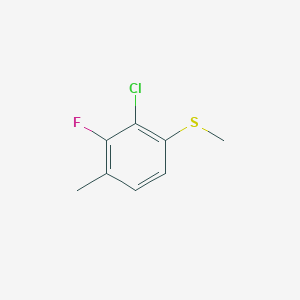

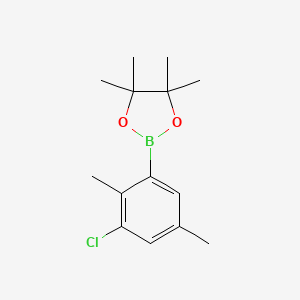


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
